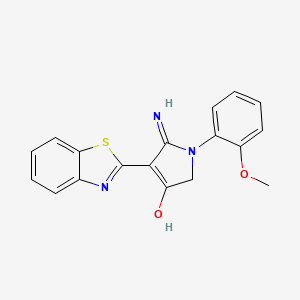![molecular formula C18H17BrClN3O2S B6080495 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide acts as an inhibitor of the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes such as osmoregulation, mechanotransduction, and thermoregulation. 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide binds to the channel and prevents it from opening, thereby reducing the influx of calcium ions into the cell. This mechanism of action has been implicated in the anti-inflammatory and anti-nociceptive effects of 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide.
Biochemical and Physiological Effects:
4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects, including the reduction of inflammation and pain in animal models. It has also been implicated in the regulation of blood glucose levels and the prevention of diabetic neuropathy. 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, indicating its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments, including its specificity for the TRPV4 channel and its ability to inhibit channel activity without affecting other ion channels. However, the complex synthesis method and the high cost of 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide can be limiting factors for its use in research.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide, including the investigation of its potential use in the treatment of cancer, diabetes, and neurological disorders. Further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-nociceptive effects, as well as its role in regulating ion channels. The development of more efficient synthesis methods and the optimization of 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide derivatives could also expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide involves a series of chemical reactions, including the reaction between 4-bromo-2-nitroaniline and 5-amino-2-chlorobenzoyl chloride, followed by the reaction between the resulting product and butyryl chloride. The final product is obtained through the reaction between the intermediate product and carbon disulfide. The synthesis of 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide is a complex process that requires expertise and precision in handling chemicals.
Aplicaciones Científicas De Investigación
4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory and anti-nociceptive effects, as well as its potential use in the treatment of cancer, diabetes, and neurological disorders. 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide has also been investigated for its role in regulating ion channels and its potential as a tool for studying the function of these channels.
Propiedades
IUPAC Name |
4-bromo-N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O2S/c1-2-3-16(24)21-13-8-9-14(20)15(10-13)22-18(26)23-17(25)11-4-6-12(19)7-5-11/h4-10H,2-3H2,1H3,(H,21,24)(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJMOYCVPPCYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)

![2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6080429.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B6080435.png)
![1-benzyl-4-{3-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6080438.png)
![N-(2-chloro-6-methylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6080448.png)
![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)
![3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)


![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)